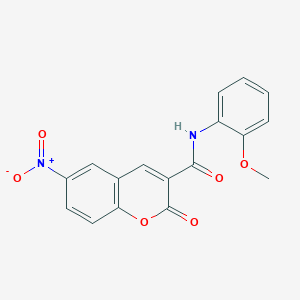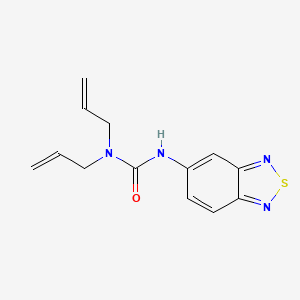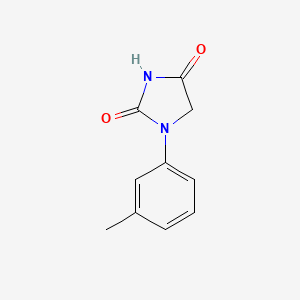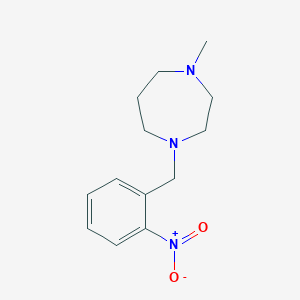
N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
This compound is a derivative of chromene, a chemical compound with notable importance in pharmaceutical research. Chromene derivatives have been explored for their potential pharmacological activities, making them a focus of ongoing research.
Synthesis Analysis
The synthesis of chromene derivatives often involves reactions like the oxa-Michael-Henry reaction. These processes typically yield various analogues with slight variations in their chemical structures, which can significantly impact their biological activities (Shuguang Yin et al., 2013).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a chromene moiety. These compounds often exhibit planar structures and can exist in different polymorphic forms. The arrangement of functional groups around the chromene core is crucial in determining their physical and chemical properties (J. Reis et al., 2013).
Chemical Reactions and Properties
Chromene derivatives can participate in various chemical reactions, influenced by their functional groups. Their reactivity is primarily determined by the presence of electrophilic or nucleophilic sites on the molecule, allowing for further chemical modifications (S. A. Inglebert et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions. X-ray crystallography studies provide detailed insights into their crystal structures and conformational dynamics (L. Gomes et al., 2015).
Chemical Properties Analysis
The chemical properties, like acidity, basicity, and reactivity towards different reagents, are shaped by the electron distribution within the molecule. These properties are essential for understanding the compound's potential as a pharmacological agent (E. V. Pimenova et al., 2003).
Aplicaciones Científicas De Investigación
Fluorescent Probe Development N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide and its derivatives have been explored for their potential as fluorescent probes. Bekhradnia et al. (2016) demonstrated the use of nitro-3-carboxamide coumarin derivatives as efficient fluorescent chemosensors. Specifically, they found these compounds to be selective for detecting Cu(2+) ions in aqueous solutions, with the fluorescence intensity significantly increasing in the presence of these ions (Bekhradnia et al., 2016).
Crystallographic Studies Crystallographic analysis of related compounds has provided insights into their structural properties. Reis et al. (2013) investigated the crystalline structures of various chromene carboxamide derivatives, which is crucial for understanding their chemical behavior and potential applications in various fields (Reis et al., 2013).
Antibacterial Applications These compounds have also been explored for their antibacterial properties. Behrami and Dobroshi (2019) synthesized and characterized new derivatives, including 4-hydroxy-chromen-2-one, and evaluated their antibacterial activity against various bacterial strains, demonstrating significant bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).
Antitumor Potential In the field of oncology, Yin et al. (2013) identified analogues of 2H-chromene compounds, such as S14161, as inhibitors of the phosphoinositide 3-kinase (PI3K), indicating their potential as antitumor agents. They discovered a more potent analogue, 6-bromo-8-ethoxy-3-nitro-2H-chromene, exhibiting significant antiproliferative activities against various tumor cell lines (Yin et al., 2013).
Synthesis and Catalysis These compounds are also relevant in the field of synthetic chemistry. Alonzi et al. (2014) explored their use in catalysis, specifically in the Michael addition for synthesizing Warfarin and its analogues. This demonstrates their utility in facilitating chemical reactions and synthesizing medically important compounds (Alonzi et al., 2014).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-24-15-5-3-2-4-13(15)18-16(20)12-9-10-8-11(19(22)23)6-7-14(10)25-17(12)21/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAFLPLDIXTQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615122.png)

![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5615138.png)
![(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5615147.png)


![ethyl 4-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5615172.png)

![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]pyrrolidine](/img/structure/B5615178.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5615189.png)
![4-ethyl-6-[3-(2-fluorophenoxy)azetidin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5615211.png)
![6-allyl-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5615220.png)
![(4aR*,8aR*)-2-acetyl-7-{[2-(butylthio)pyrimidin-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5615229.png)